molecular formula C10H13NO B13309477 2-Cyclopropoxy-3-methylaniline

2-Cyclopropoxy-3-methylaniline

Cat. No.: B13309477
M. Wt: 163.22 g/mol
InChI Key: JANTVWRRTBXOAR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group and a methyl group

Preparation Methods

The synthesis of 2-Cyclopropoxy-3-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution. Another method involves the reduction of a nitro precursor using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

2-Cyclopropoxy-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the cyclopropoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Scientific Research Applications

2-Cyclopropoxy-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, as its structure may mimic natural substrates or inhibitors.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-methylaniline depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The cyclopropoxy group can influence the compound’s binding affinity and specificity, while the methyl group can affect its overall stability and reactivity .

Comparison with Similar Compounds

2-Cyclopropoxy-3-methylaniline can be compared with other aniline derivatives such as:

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyloxy-3-methylaniline

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3

InChI Key

JANTVWRRTBXOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2CC2

Origin of Product

United States

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